molecular formula C20H20N2O B5107135 N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide

N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide

Cat. No. B5107135
M. Wt: 304.4 g/mol
InChI Key: GZFKDIVFUIWLBN-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide, also known as DMNPE, is a photoactivatable compound that has been widely used in scientific research. It belongs to the class of caged compounds, which are molecules that can be activated by light to release bioactive molecules. DMNPE is a versatile tool for studying biological processes, as it allows for precise temporal and spatial control of the release of bioactive molecules.

Mechanism of Action

N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide is activated by light, which causes the release of the bioactive molecule from the caged compound. The release of the bioactive molecule can occur through a variety of mechanisms, including photochemical reactions, photothermal reactions, and photophysical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide depend on the bioactive molecule that is released upon activation. N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide has been used to release a variety of bioactive molecules, including neurotransmitters, second messengers, and ions. The effects of these molecules on biological processes vary depending on the specific molecule and the location and timing of its release.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide is its precise temporal and spatial control over the release of bioactive molecules. This allows researchers to investigate the role of specific molecules in biological processes with high precision. However, N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide has some limitations, including its potential toxicity and the need for specialized equipment for light activation.

Future Directions

There are many potential future directions for the use of N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide in scientific research. These include the development of new caged compounds with improved properties, the use of N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide in combination with other techniques such as optogenetics, and the application of N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide in the study of complex biological systems such as the brain.
In conclusion, N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide is a powerful tool for investigating biological processes with high precision. Its ability to release bioactive molecules in a precise location and at a specific time has made it a valuable tool for researchers in a wide range of fields. As new caged compounds are developed and new applications are discovered, the use of N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide is likely to continue to grow in scientific research.

Synthesis Methods

N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide can be synthesized using a variety of methods, including the reaction of 4-(dimethylamino)-1-naphthaldehyde with phenylacetic acid in the presence of a dehydrating agent. Alternatively, N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide can be synthesized by the reaction of 4-(dimethylamino)-1-naphthaldehyde with phenylacetyl chloride in the presence of a base.

Scientific Research Applications

N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide has been used in a wide range of scientific research applications, including the study of ion channels, neurotransmitter release, and intracellular signaling pathways. N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide can be used to activate specific receptors or ion channels in a precise location and at a specific time, allowing researchers to investigate the role of these molecules in biological processes.

properties

IUPAC Name

N-[4-(dimethylamino)naphthalen-1-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-22(2)19-13-12-18(16-10-6-7-11-17(16)19)21-20(23)14-15-8-4-3-5-9-15/h3-13H,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFKDIVFUIWLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901324812
Record name N-[4-(dimethylamino)naphthalen-1-yl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648663
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

428482-25-1
Record name N-[4-(dimethylamino)naphthalen-1-yl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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